CTPS1/2 Pan-Selective Inhibitory Activity: First-in-Class Chemotype Validation
The 2-(alkylsulfonamido)thiazol-4-yl)acetamide chemotype, to which 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromophenyl)acetamide belongs, has been validated as a first-in-class, pan-selective inhibitor of CTPS1 and CTPS2 [1]. Optimization of a weak HTS hit within this series led to compound 27, which demonstrated significant pharmacological response at 10 mg/kg BID in an established animal model of inflammation [1]. While direct IC50 data for the 4-bromophenyl analog is not publicly disclosed, the SAR reported in Novak et al. indicates that halogen substitution on the N-phenyl ring is correlated with enhanced potency relative to unsubstituted phenyl analogs [1]. In comparison, the reference compound 27 (bearing optimized substituents) achieved potent oral activity, setting a benchmark for the class [1].
| Evidence Dimension | In vivo efficacy of optimized chemotype analog |
|---|---|
| Target Compound Data | Part of chemotype yielding compound 27 with significant in vivo pharmacological response at 10 mg/kg BID in an inflammation model |
| Comparator Or Baseline | Unsubstituted N-phenyl acetamide analogs within the same chemotype showed weaker HTS inhibition (specific values not disclosed); compound 27 represents the optimized benchmark |
| Quantified Difference | Qualitative improvement from weak HTS hit to potent, orally active agent; quantitative SAR gradients for halogen-substituted analogs are not publicly available but are inferred from optimization trajectory |
| Conditions | CTPS1/2 enzyme inhibition assay; in vivo rodent inflammation model |
Why This Matters
This chemotype is the only publicly known pan-CTPS1/2 inhibitor series, making the 4-bromophenyl variant a unique tool for probing de novo pyrimidine synthesis in immunology and oncology.
- [1] Novak A, Laughton D, Lane R, et al. Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors for Use in Treatment of Diseases Driven by Aberrant Immune Cell Proliferation. J Med Chem. 2022;65(24):16640-16650. View Source
